Cas no 899728-56-4 (3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea)

3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea 化学的及び物理的性質
名前と識別子
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- WNSFGIZGCUJZSN-YYADALCUSA-N
- 3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea
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- インチ: 1S/C23H20N4O2/c1-16-8-7-11-18(14-16)24-22(28)26-21-19-12-5-6-13-20(19)25-23(29)27(21)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H2,24,26,28)
- InChIKey: ASXUXXXHRHZUMH-UHFFFAOYSA-N
- ほほえんだ: N(C1=C2C(=NC(=O)N1CC1=CC=CC=C1)C=CC=C2)C(NC1=CC=CC(C)=C1)=O
3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2802-0281-20μmol |
3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |
899728-56-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2802-0281-100mg |
3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |
899728-56-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2802-0281-5mg |
3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |
899728-56-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2802-0281-75mg |
3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |
899728-56-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2802-0281-1mg |
3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |
899728-56-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2802-0281-10μmol |
3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |
899728-56-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2802-0281-30mg |
3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |
899728-56-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2802-0281-40mg |
3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |
899728-56-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2802-0281-2μmol |
3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |
899728-56-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2802-0281-15mg |
3-[(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(3-methylphenyl)urea |
899728-56-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea 関連文献
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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4. Back matter
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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6. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)ureaに関する追加情報
Comprehensive Analysis of 3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea (CAS No. 899728-56-4)
The compound 3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea (CAS No. 899728-56-4) is a structurally complex molecule with significant potential in pharmaceutical and biochemical research. Its unique tetrahydroquinazolinone core and urea linkage make it a subject of interest for drug discovery, particularly in targeting enzyme inhibition and protein-protein interactions. Researchers are increasingly exploring its applications in kinase inhibition and cancer therapeutics, aligning with the growing demand for novel small-molecule inhibitors.
In recent years, the scientific community has focused on quinazoline derivatives due to their diverse pharmacological properties. The benzyl and 3-methylphenyl substituents in this compound enhance its lipophilicity, potentially improving membrane permeability—a critical factor in drug bioavailability. This aligns with current trends in ADME optimization, a frequently searched topic in medicinal chemistry forums. The compound's 4-ylidene moiety further contributes to its stereochemical uniqueness, making it a candidate for chiral drug development.
From a synthetic chemistry perspective, CAS No. 899728-56-4 presents intriguing challenges. Its oxo-tetrahydroquinazoline scaffold requires precise multi-step synthesis, often involving Pd-catalyzed cross-coupling or microwave-assisted cyclization—techniques widely discussed in modern organic chemistry literature. The presence of both hydrogen bond donors and acceptors in its urea segment also makes it relevant to molecular docking studies, a hot topic in computational drug design circles.
The compound's potential extends to neuropharmacology, where quinazolinone analogs have shown activity against neurodegenerative targets. This connects with rising public interest in Alzheimer's disease research and blood-brain barrier penetration—keywords frequently queried in academic search engines. Its 3-methylphenyl group may influence CYP450 metabolism, another trending subject in pharmacokinetic studies.
Quality control of 899728-56-4 involves advanced analytical techniques like HPLC-MS and NMR purity verification, reflecting industry standards for high-potency APIs. Stability studies under various pH conditions—often searched as "drug degradation pathways"—are crucial given the compound's oxo-sensitive groups. These aspects make it a valuable case study for pharmaceutical formulation courses.
Environmental considerations are also pertinent. The compound's biodegradation profile and ecotoxicological impact align with the green chemistry movement, a major focus in sustainable drug development. Researchers are investigating whether its benzyl ether fragment undergoes photolytic cleavage—a process gaining attention in environmental fate studies of pharmaceuticals.
Patent landscapes reveal growing interest in tetrahydroquinazolin-4-ylidene derivatives, with 899728-56-4 serving as a lead structure for IP-protected analogs. This correlates with search trends around structure-activity relationships (SAR) in patent literature. The compound's meta-substituted phenyl configuration offers insights into steric effects on target binding—a key consideration in fragment-based drug discovery.
In conclusion, 3-(4E)-3-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(3-methylphenyl)urea represents a multifaceted research tool bridging medicinal chemistry, process optimization, and therapeutic innovation. Its study addresses numerous contemporary scientific queries, from selective kinase inhibition to green synthesis methodologies, making it a compound of enduring relevance in life sciences.
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